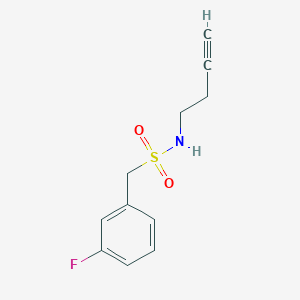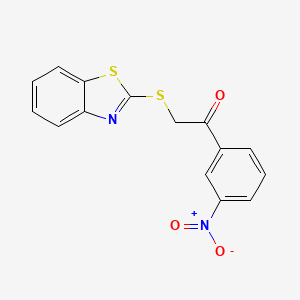
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone (abbreviated as BTE) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Antituberculosis Activity
A study by Selvam et al. (2011) synthesized 3-heteroarylthioquinoline derivatives using 2-(1,3-benzothiazol-2-ylsulfanyl)-1-aryl-1-ethanone and other compounds, which were screened for their antituberculosis activity. The most active compounds demonstrated significant minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis H37Rv, indicating potential applications in antituberculosis drug development. Additionally, these compounds showed no cytotoxic effects against mouse fibroblasts (NIH 3T3) in vitro, suggesting a favorable safety profile (Selvam Chitra et al., 2011).
Heterocyclic Compound Synthesis
Darweesh et al. (2016) utilized 1-(benzothiazol-2-yl)-2-phenylsulfonyl-1-ethanone, a related compound, in the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. This innovative approach facilitated the synthesis of various heterocyclic compounds, highlighting the utility of benzothiazole derivatives in organic chemistry and drug discovery (Ahmed F Darweesh et al., 2016).
Antimicrobial and Antifungal Properties
Pejchal et al. (2015) synthesized novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, confirming their structures through various spectroscopic techniques. These compounds were tested for antibacterial and antifungal activities, showing comparable or slightly better efficacy than standard medicinal compounds like chloramphenicol, cefoperazone, and amphotericin B (Vladimír Pejchal et al., 2015).
Structural and Synthetic Studies
Santes et al. (1999) reported the synthesis of isomeric benzo[1,4]oxazines and benzothiazolines through the reaction of 2-aminophenol and 2-aminothiophenol with 1-phenyl-1,2-propanedione. The study characterized these compounds using NMR spectroscopy and X-ray diffraction, contributing to the understanding of structural features and synthetic pathways for benzothiazole derivatives (V. Santes et al., 1999).
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S2/c18-13(10-4-3-5-11(8-10)17(19)20)9-21-15-16-12-6-1-2-7-14(12)22-15/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAYTQQELHYCIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone | |
CAS RN |
296274-52-7 |
Source


|
| Record name | 2-(1,3-BENZOTHIAZOL-2-YLTHIO)-1-(3-NITROPHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

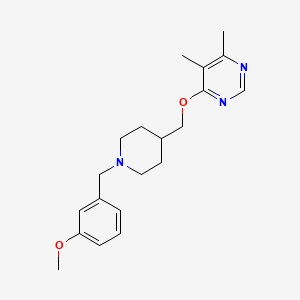
![1-Azaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2757013.png)

![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2757015.png)
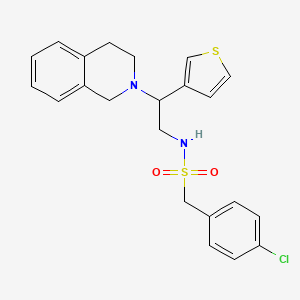
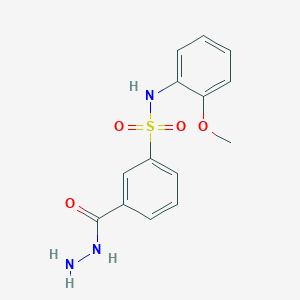
![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B2757023.png)
![N-[3-(4-morpholinyl)propyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B2757024.png)
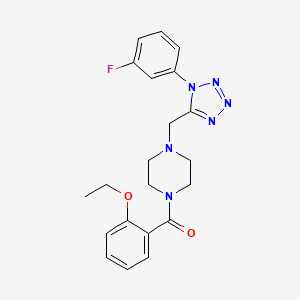
![(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine](/img/structure/B2757028.png)

![Ethyl 6-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2757030.png)
![N-[[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2757031.png)
